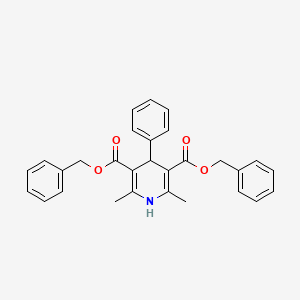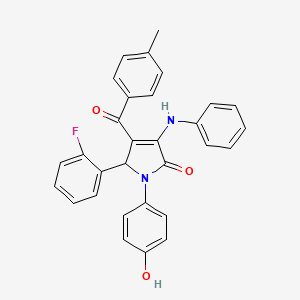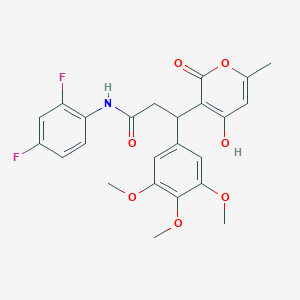![molecular formula C15H13N3O2S B14943872 9-hydroxy-11-thia-1,6,13-triazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-2(14),3,5(10),8,12-pentaen-7-one](/img/structure/B14943872.png)
9-hydroxy-11-thia-1,6,13-triazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-2(14),3,5(10),8,12-pentaen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-hydroxy-11-thia-1,6,13-triazapentacyclo[132202,1404,1205,10]nonadeca-2(14),3,5(10),8,12-pentaen-7-one is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-11-thia-1,6,13-triazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-2(14),3,5(10),8,12-pentaen-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organolithium compounds, halogenating agents, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
9-hydroxy-11-thia-1,6,13-triazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-2(14),3,5(10),8,12-pentaen-7-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
9-hydroxy-11-thia-1,6,13-triazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-2(14),3,5(10),8,12-pentaen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 9-hydroxy-11-thia-1,6,13-triazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-2(14),3,5(10),8,12-pentaen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .
- Methyl (7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.0~1,10~.0~3,8~]pentadeca-3,5,7-trien-13-yl)acetate .
Uniqueness
9-hydroxy-11-thia-1,6,13-triazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-2(14),3,5(10),8,12-pentaen-7-one is unique due to its specific pentacyclic structure and the presence of multiple functional groups. This structural complexity allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
9-hydroxy-11-thia-1,6,13-triazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-2(14),3,5(10),8,12-pentaen-7-one |
InChI |
InChI=1S/C15H13N3O2S/c19-10-6-11(20)16-13-8-5-9-12(17-15(8)21-14(10)13)7-1-3-18(9)4-2-7/h5-7H,1-4H2,(H2,16,19,20) |
InChI Key |
QWCCGLPVADMGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C5=C(C(=CC(=O)N5)O)SC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
![2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14943815.png)
![3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B14943816.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B14943825.png)
![4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B14943827.png)
![1-(3-Methoxyphenyl)-3-[1'-(phenylcarbonyl)-4,4'-bipiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943830.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B14943855.png)
![Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-](/img/structure/B14943857.png)



